5-Vinyloxazole
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Overview
Description
5-Vinyloxazole is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazole family, which is known for its diverse chemical properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Vinyloxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the cyclization of α-bromo ketones with amines in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yield. For example, palladium-catalyzed arylation and alkenylation of oxazoles are widely used in industrial settings . These methods allow for the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Vinyloxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Vinyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Vinyloxazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of 5-Vinyloxazole, known for its basic heterocyclic structure.
Benzoxazole: Contains a fused benzene ring, offering different chemical properties and applications.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Properties
CAS No. |
121432-08-4 |
---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
5-ethenyl-1,3-oxazole |
InChI |
InChI=1S/C5H5NO/c1-2-5-3-6-4-7-5/h2-4H,1H2 |
InChI Key |
CDHFJMAKBNRMFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=CO1 |
Origin of Product |
United States |
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